molecular formula C18H16ClFN2O5 B4111299 2-Chloro-6-fluorobenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate

2-Chloro-6-fluorobenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate

Cat. No.: B4111299
M. Wt: 394.8 g/mol
InChI Key: XCGREHWIMHQTHN-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate is a complex organic compound that features a combination of chloro, fluoro, and nitro functional groups

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O5/c1-11-5-6-15(16(9-11)22(25)26)21-17(23)7-8-18(24)27-10-12-13(19)3-2-4-14(12)20/h2-6,9H,7-8,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGREHWIMHQTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC2=C(C=CC=C2Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate typically involves multiple steps. One common approach is to start with the preparation of 2-chloro-6-fluorobenzyl chloride, which can be synthesized from 2-chloro-6-fluorotoluene through chlorination . This intermediate is then reacted with 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could lead to various substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved would be specific to the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzylamine
  • 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
  • 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde

Uniqueness

What sets 2-Chloro-6-fluorobenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable for specific applications in medicinal chemistry and materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluorobenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluorobenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate

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